molecular formula C21H15NO3 B3909448 [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate

Cat. No.: B3909448
M. Wt: 329.3 g/mol
InChI Key: RSTMLMQPNKQHPM-JLHYYAGUSA-N
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Description

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a phenylprop-1-enyl group and a pyridine-3-carboxylate moiety

Properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-20(17-5-2-1-3-6-17)13-10-16-8-11-19(12-9-16)25-21(24)18-7-4-14-22-15-18/h1-15H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTMLMQPNKQHPM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-formylbenzoic acid with acetophenone under basic conditions to form the intermediate chalcone. This intermediate is then reacted with nicotinic acid in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate is unique due to its combination of a phenylprop-1-enyl group and a pyridine-3-carboxylate moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate
Reactant of Route 2
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[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate

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